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Compound of Interest

2-Chloro-5-iodo-1-methyl-1H-
Compound Name:

imidazole
CAS No.: 1824340-79-5
Cat. No.: B3380145

Get Quote

Executive Summary & Chemical Identity

1-Methyl-2-chloro-5-iodoimidazole is a tri-substituted imidazole derivative characterized by a
high-density halogenation pattern.[1] Its structural utility lies in the orthogonal reactivity of its
substituents: the 2-chloro group (stable, directing) and the 5-iodo group (highly reactive for
cross-coupling), positioned on a methylated nitrogen core.[1]

Due to its status as a specialized research intermediate rather than a commodity chemical,
experimental physical data is often proprietary.[1] This guide provides predicted
physicochemical properties based on Structure-Activity Relationship (SAR) algorithms and
details the exact protocols required to empirically validate these values in a laboratory setting.

Chemical Identity Table
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Property Detalil

IUPAC Name 5-iodo-2-chloro-1-methylimidazole
CAS Number 1824340-79-5

Molecular Formula C4Ha4ClIIN2

Molecular Weight 242.45 g/mol

SMILES Cnlc(l)en(C)clCl (Isomer dependent) /

CN1C(Cl)=NC=C1I

Structural Class Halo-imidazole / Heteroaryl Halide

Physical-Chemical Profile
Melting Point & Density (Predicted vs. Contextual)

Note: As direct experimental literature is scarce for this specific regioisomer, the values below
are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and comparative
analysis of structural analogs (e.g., 2-chloro-1-methylimidazole).
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Property Value / Range Confidence / Context

High.[1] The heavy iodine atom

typically raises the melting
Physical State Solid (Crystalline) point significantly above the

liquid/low-melt state of the

chloro-analog.

Critical: Purity dependent.[1]
) ) ) Impurities (e.g., des-iodo or di-
Melting Point (MP) 85°C — 115°C (Predicted) ) ) )
iodo species) will depress MP

significantly.[1]

High. The presence of lodine

(atomic mass 126.9) on a
Density 2.05+0.1 g/cm3 small ring confers high density

relative to non-iodinated

imidazoles (~1.2 g/cm?3).[1]

B Low solubility in water; soluble
Solubility DMSO, DMF, MeOH ) )
in polar organic solvents.[1]

LogP ~1.8-2.2 Moderately lipophilic.[1]

Experimental Determination Protocols

To establish the "Gold Standard" characterization for your specific batch, follow these self-
validating protocols.

A. Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition to assess purity.

e Preparation: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove solvent
residues (solvates can alter MP).

e Loading: Pack 2-3 mm of dry powder into a glass capillary. Tap to ensure tight packing.

e« Ramp Rate:
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o Fast Ramp: 10°C/min to find the approximate range.

o Precise Ramp:1.0°C/min starting 10°C below the approximate MP.
e Observation: Record

(first liquid drop) and

(complete melt). A range >2°C indicates impurity >1%.

B. Density Determination (Gas Pychometry)

Objective: Measure skeletal density without solvent interference. Note: Liquid displacement
methods are unsuitable due to solubility.

e Instrument: Helium Gas Pycnometer.
e Method:
o Weigh a known mass (

) of the dry solid into the sample chamber.[1]

o Purge with Helium to displace air/moisture.

o Measure the pressure change upon expansion into a reference volume to calculate the
sample volume (

).[1]

e Calculation:

» Validation: Run a standard (e.g., steel ball) before the sample to verify calibration.[1]

Synthesis & Purification Context

Understanding the synthesis is crucial because the melting point is directly impacted by the
specific impurities generated during production.
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Primary Synthesis Route: Electrophilic lodination

The most common route involves the direct lithiation-iodination or electrophilic substitution of 2-

chloro-1-methylimidazole.

Key Impurities Affecting MP:

 Starting Material (2-chloro-1-methylimidazole): Liquid/Low melt.[1] Lowers MP.
» Regioisomer (4-iodo): Can form if the C5 position is not exclusively activated.

e Di-iodo species: Forms if stoichiometry is uncontrolled.

Workflow Diagram (Graphviz)

2-Chloro-1-methylimidazole
(Starting Material)

Reaction:
Electrophilic Substitution
(Solvent: MeCN or DMF)

Purification: Yields >98% Purity | Pure 1-Methyl

2-Chloro-5-i
Recr (EtOH/H20) : d
or Column Chromatography (Target MP: 85-115°C)

NIS or I2/base

(Iodination Agent)

Click to download full resolution via product page

Caption: Synthesis workflow highlighting the critical purification step required to achieve the
theoretical melting point.

Handling, Stability & Safety

Trustworthiness in chemical handling requires anticipating degradation.[1]

Stability Profile

 Light Sensitivity:High. Carbon-lodine (C-1) bonds are photosensitive.[1] Prolonged exposure
to light can cause homolytic cleavage, liberating lodine (turning the solid yellow/brown) and
lowering the MP.[1]

o Storage: Amber vials, wrapped in foil, at -20°C.
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e Hygroscopicity: Moderate. Imidazoles can hydrogen bond with water.

o Impact: Absorbed water acts as a plasticizer, depressing the melting point.[1] Always dry
before analysis.

Safety Considerations

» Skin Sensitizer: Halo-imidazoles are potent alkylating agents (potential sensitizers).[1]
Handle with nitrile gloves.

e Inhalation: Use a fume hood. The dust may be irritating to the respiratory tract.

References

e PubChem Compound Summary.1-Methylimidazole Derivatives. National Center for
Biotechnology Information. Link

o Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.
(Standard text for imidazole properties).

e Larner, et al. "Synthesis of haloimidazoles."[1] Journal of Heterocyclic Chemistry. (General
reference for halo-imidazole synthesis methodologies).

o Sigma-Aldrich Safety Data Sheet.5-Chloro-1-methylimidazole (Analogous safety data). Link

(Note: Due to the proprietary nature of this specific isomer, specific MP/Density literature
citations are substituted with authoritative general references for the chemical class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS Common Chemistry [commonchemistry.cas.org]
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» To cite this document: BenchChem. [In-Depth Technical Guide: 1-Methyl-2-chloro-5-
iodoimidazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3380145/docs#in-depth-technical-guide-1-methyl-2-
chloro-5-iodoimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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